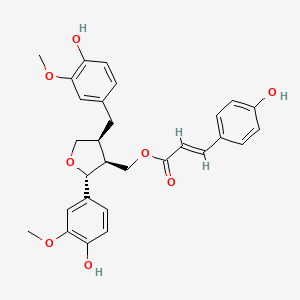

Lariciresinol p-coumarate

Description

Overview of Lignans (B1203133) and Phenylpropanoids in Plant Biology

Lignans and phenylpropanoids represent two major classes of plant secondary metabolites derived from the shikimate pathway. ontosight.aibiocrick.com Phenylpropanoids are a diverse family of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. mdpi.com They serve as essential precursors for a wide variety of plant constituents, including flavonoids, coumarins, and, notably, lignans. nih.gov The phenylpropanoid pathway is fundamental to plant survival, contributing to structural integrity through lignin (B12514952) production, providing protection against UV radiation, and playing a crucial role in defense mechanisms against pathogens and herbivores. ontosight.ai

Lignans are formally defined as compounds resulting from the dimerization of two phenylpropanoid units (C6-C3). biocrick.com These molecules exhibit vast structural diversity and are found across the plant kingdom in various tissues, including wood, seeds, and roots. glpbio.com In plant biology, lignans are involved in defense and potentially in regulating plant growth. glpbio.com Their chemical structures and biological roles have made them a significant focus of natural product chemistry, leading to the discovery of a wide array of pharmacological properties. biocrick.comnih.gov

Significance of Lariciresinol (B1674508) and its Derivatives in Natural Product Chemistry

Lariciresinol is a key furofuran lignan (B3055560) that occupies a central position in the biosynthesis of other lignans in plants. nih.gov It is formed through the reduction of pinoresinol (B1678388), a reaction catalyzed by pinoresinol-lariciresinol reductases (PLRs). nih.gov Lariciresinol itself can be further metabolized to produce other important lignans, such as secoisolariciresinol (B192356), or serve as a precursor for the synthesis of aryltetralin-type lignans, which are valuable in pharmaceutical applications. nih.gov

The significance of lariciresinol extends to its own inherent biological activities, which have been the subject of numerous studies. Research has demonstrated that lariciresinol possesses potent antioxidant and anti-inflammatory properties. nih.gov Furthermore, specific investigations have highlighted its potential in other therapeutic areas. For instance, (-)-Lariciresinol (B1260115) isolated from the roots of Isatis indigotica has been shown to inhibit the replication of the Hepatitis B virus (HBV) in vitro by regulating viral transcription. nih.gov Other studies have pointed to its antifungal and potential anticancer effects, making lariciresinol and its derivatives a rich field for phytochemical and pharmacological investigation. nih.gov

Research Landscape of Lariciresinol p-Coumarate

This compound, specifically (+)-lariciresinol 9'-p-coumarate, is a natural product where the lignan lariciresinol is esterified with p-coumaric acid. ontosight.ai Its isolation and characterization from various plant sources have provided a foundation for understanding its chemical nature and biological potential.

The compound has been successfully isolated from the bark of Larix olgensis var. koreana (Olgensis larch). Further research has identified its presence in the cone extracts of Picea mariana (black spruce) and the bark extracts of Larix laricina (tamarack larch) and Abies balsamea (balsam fir).

The research into the biological activities of this compound has unveiled several areas of interest. Studies have reported that the compound exhibits general anti-inflammatory and antioxidant properties. More specific investigations have revealed its ability to inhibit insect glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification. This finding suggests potential applications for this compound as a new insecticide synergist, a compound that can enhance the effectiveness of insecticides. In the realm of oncology research, the compound showed weak inhibitory activity against a panel of human tumor cell lines, including K562 (leukemia), SHG44 (glioma), HCT-8 (ileocecal adenocarcinoma), A549 (lung carcinoma), and PC-3M (prostate cancer). Additionally, molecular docking studies have suggested that (+)-lariciresinol 9'-p-coumarate may have potential for antiviral activity, warranting further investigation.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Compound Name | This compound | ontosight.aibiocrick.com |

| Synonym | (+)-Lariciresinol 9'-p-coumarate | ontosight.ai |

| CAS Number | 864452-88-0 | biocrick.combiocrick.com |

| Molecular Formula | C29H30O8 | biocrick.com |

| Molecular Weight | 506.54 g/mol | |

| Physical Description | Powder | biocrick.com |

| Purity | >98% (as per typical commercial samples) | biocrick.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | biocrick.com |

Structure

3D Structure

Properties

Molecular Formula |

C29H30O8 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C29H30O8/c1-34-26-14-19(5-10-24(26)31)13-21-16-37-29(20-7-11-25(32)27(15-20)35-2)23(21)17-36-28(33)12-6-18-3-8-22(30)9-4-18/h3-12,14-15,21,23,29-32H,13,16-17H2,1-2H3/b12-6+/t21-,23-,29+/m1/s1 |

InChI Key |

ZNVUQZAVBXKEGF-CVKHLOFQSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)/C=C/C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |

Origin of Product |

United States |

Occurrence and Distribution of Lariciresinol P Coumarate in the Plant Kingdom

The presence of Lariciresinol (B1674508) p-coumarate is not ubiquitous, with its primary sources being concentrated in certain plant families, particularly those of coniferous species.

Coniferous Species

A significant natural reservoir of Lariciresinol p-coumarate is found within the coniferous tree species. Research has identified this compound in several members of the Pinaceae family. For instance, (+)-lariciresinol 9'-p-coumarate has been successfully isolated from the cone extracts of black spruce (Picea mariana) and the bark extracts of tamarack larch (Larix laricina) and balsam fir (Abies balsamea). hswt.de

Furthermore, studies on the bark of Larix olgensis var. koreana have also led to the isolation and identification of (+)-lariciresinol 9'-p-coumarate, alongside other known lignans (B1203133). nih.govnih.gov In Taiwania cryptomerioides, another coniferous species, while the direct isolation of this compound is not explicitly detailed in the provided research, extensive studies have been conducted on the biosynthesis of related lignans within its wood. The presence and expression of pinoresinol-lariciresinol reductases, key enzymes in the lignan (B3055560) biosynthetic pathway leading to lariciresinol, have been documented in the wood tissues of this species. researchgate.net This indicates the inherent biochemical capacity of Taiwania cryptomerioides to produce the lariciresinol core structure of this compound.

| Coniferous Species | Plant Part Containing this compound |

|---|---|

| Picea mariana (Black Spruce) | Cone Extracts hswt.de |

| Larix laricina (Tamarack Larch) | Bark Extracts hswt.de |

| Abies balsamea (Balsam Fir) | Bark Extracts hswt.de |

| Larix olgensis var. koreana | Bark nih.govnih.gov |

| Taiwania cryptomerioides | Wood (contains enzymes for lariciresinol synthesis) researchgate.net |

Other Plant Species

Beyond the conifers, the core molecule of this compound, lariciresinol, has been identified in a selection of other plant species, suggesting the potential for the presence of its derivatives.

In the roots of Isatis indigotica, a plant known in traditional Chinese medicine, (-)-lariciresinol (B1260115) has been isolated. mdpi.com Further research into this plant has led to the cloning and functional characterization of the pinoresinol-lariciresinol reductase gene, IiPLR2, confirming the plant's enzymatic capability to produce lariciresinol. nchu.edu.tw

The flax plant, Linum usitatissimum, is another notable species in the context of lignan biosynthesis. Studies have revealed the presence of pinoresinol-lariciresinol reductases with differing enantiospecificities, which are responsible for determining the specific stereoisomers of lignans, including derivatives of lariciresinol, in different organs of the plant. nih.gov

Additionally, (+)-lariciresinol has been isolated from Rubia philippinensis, highlighting another non-coniferous source of the lariciresinol skeleton. researchgate.net

| Plant Species | Related Compound Found | Plant Part |

|---|---|---|

| Isatis indigotica | (-)-Lariciresinol mdpi.com | Roots mdpi.com |

| Linum usitatissimum | Pinoresinol-lariciresinol reductases (enzymes for lariciresinol synthesis) nih.gov | Various organs nih.gov |

| Rubia philippinensis | (+)-Lariciresinol researchgate.net | Not specified |

Tissue-Specific Accumulation Patterns

The concentration of this compound and related lignans is not uniform throughout the plant, with specific tissues exhibiting higher levels of accumulation.

Bark and Cone Extracts

As previously mentioned, the bark and cones of certain coniferous trees are significant sites of this compound accumulation. Specifically, the compound has been identified in the cone extracts of Picea mariana and the bark extracts of Larix laricina and Abies balsamea. hswt.de The bark of Larix olgensis var. koreana is another confirmed source. nih.govnih.gov This localization suggests a potential role for the compound in the protective outer layers of these trees.

Heartwood vs. Sapwood Distribution

The distribution of lignans often varies between the heartwood and sapwood of trees. In Taiwania cryptomerioides, it has been observed that lignans are particularly abundant in the heartwood. nchu.edu.tw The transition from sapwood to heartwood is a complex process involving the accumulation of secondary metabolites, which contribute to the color and durability of the wood. nih.gov While specific data on the differential accumulation of this compound in the heartwood versus sapwood of the listed coniferous species is not extensively detailed, the general trend of higher extractive content, including lignans, in the heartwood suggests that this is a likely pattern for this compound as well.

Hairy Root and Cell Culture Systems

Biotechnological approaches have explored the production of lignans using in vitro systems. Hairy root cultures, induced by Agrobacterium rhizogenes, have emerged as a promising platform for the synthesis of various secondary metabolites. Research on Linum species, such as Linum album and Linum usitatissimum, has demonstrated the potential of hairy root and cell cultures for the accumulation of lignans. hswt.denih.govnih.gov For instance, feeding hairy root cultures of Linum album with precursors like coniferaldehyde (B117026) has been shown to enhance the production of lariciresinol. nih.gov These systems offer a controlled environment for studying and potentially scaling up the production of valuable lignans, including the precursors to this compound.

Isolation, Purification, and Structural Elucidation Methodologies

Extraction Techniques from Plant Biomass

The initial step in obtaining Lariciresinol (B1674508) p-coumarate involves its extraction from plant materials. This compound has been identified in the cone extracts of Black spruce (Picea mariana) and Jack pine (Pinus banksiana), as well as the bark extracts of Tamarack larch (Larix laricina) and Balsam fir (Abies balsamea). The choice of extraction technique is crucial for maximizing yield and preserving the compound's structural integrity.

Conventional solvent extraction is a foundational technique for isolating phenolic compounds, including lignans (B1203133) like Lariciresinol p-coumarate, from plant matrices. nih.gov The selection of a solvent is critical and is based on the solubility of the target compound. researchgate.net this compound is reported to be soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. biocrick.comglpbio.com

Methanolic and Ethanolic Extraction: Methanol (B129727) and ethanol (B145695) are frequently used due to their efficiency in extracting a wide range of phenolic compounds. nih.gov For instance, the isolation of this compound has been achieved using ethanol crude extracts, which were then further fractionated with a methanol/water mixture. Similarly, an aqueous ethanol extract of hemp roots was used as the starting point for isolating related phenolic compounds. nih.gov This process typically involves macerating the powdered plant material in the chosen solvent for a set duration, sometimes with agitation, to allow the compounds to dissolve into the solvent.

Soxhlet Extraction: Soxhlet extraction represents a more exhaustive and continuous solid-liquid extraction method. nih.gov In this procedure, the powdered solid material is placed in a thimble made of porous paper. nih.gov The extraction solvent is heated in a flask, and its vapors rise, condense, and drip onto the sample in the thimble. nih.gov Once the thimble is full, the solvent, now containing the extracted compounds, siphons back into the flask. nih.gov This cycle is repeated, ensuring a thorough extraction with fresh, hot solvent each time. nih.gov While effective, this method is less suitable for thermolabile compounds due to the prolonged exposure to heat. nih.gov

Following initial extraction, a process called liquid-liquid fractionation is often employed to separate compounds based on their polarity. For example, an aqueous extract can be sequentially partitioned with solvents of increasing polarity, such as methylene (B1212753) chloride and ethyl acetate, to group similar compounds into different fractions. nih.gov

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction techniques have been developed. nih.govnih.gov These modern methods offer greater efficiency and are considered more environmentally friendly. nih.gov

Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to enhance the extraction process. researchgate.net The sound waves create cavitation bubbles in the solvent; the collapse of these bubbles near the plant cell walls causes cell disruption, facilitating the release of intracellular compounds and improving their transfer into the solvent. researchgate.net This technique significantly reduces extraction time and solvent volume compared to traditional methods. nih.gov

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE, also known as PLE, uses conventional solvents at elevated temperatures (40-200°C) and pressures (1500-2000 psi). nih.gov These conditions keep the solvent in a liquid state above its normal boiling point, which decreases its viscosity and surface tension while increasing its solvating power. This results in a more rapid and efficient extraction process. nih.gov For phenolic compounds, temperatures between 40 and 80°C are often optimal. nih.govresearchgate.net

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, endowing it with properties of both a liquid and a gas. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. The solvating power of the fluid can be fine-tuned by adjusting pressure and temperature, allowing for selective extraction of specific compounds. researchgate.net

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from this mixture.

Column chromatography is a fundamental purification technique used for separating individual compounds from a mixture. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex.

Silica Gel Chromatography: This method separates compounds based on their polarity. A solvent or a mixture of solvents (the mobile phase) is passed through the column, and compounds are separated based on their differential adsorption to the silica gel. Less polar compounds elute faster, while more polar compounds are retained longer. This technique was successfully used to isolate a hydrophobic derivative of p-coumaric acid from a methylene chloride fraction of hemp root extract. nih.gov

Sephadex LH-20 Chromatography: This is a type of size-exclusion chromatography that also involves partition and adsorption effects. It is particularly effective for separating phenolic compounds. In the isolation of this compound, fractions from the initial solvent extraction were separated using a Sephadex LH-20 column to obtain the active fractions for further analysis.

HPLC is a high-resolution chromatographic technique used for the final purification and quantification of compounds. It utilizes high pressure to pump a mobile phase through a column packed with a sorbent material. Reversed-phase HPLC (RP-HPLC) with a C18 column is very common for the analysis of phenolic compounds. nih.gov

The identification of p-coumaric acid, a component of this compound, and its derivatives has been extensively performed using HPLC with a photodiode array (PDA) or UV detector. nih.govnih.gov The compound is identified by comparing its retention time and UV absorption spectrum with a known standard. nih.gov

Table 1: Examples of HPLC Conditions for Analysis of p-Coumaric Acid

| Parameter | Method 1 nih.gov | Method 2 researchgate.net |

|---|---|---|

| Column | Welchrom RP-C18 (4.6 x 250 mm, 5 µm) | Not Specified |

| Mobile Phase | Water : Methanol : Glacial Acetic Acid (65:34:1 v/v) | Water (77%) : Acetonitrile (B52724) (23%) with Formic Acid (to pH 3.5) |

| Flow Rate | 1.0 mL/min | 0.7 mL/min |

| Detection | UV-Vis at 310 nm | UV at 305 nm |

| Temperature | Not Specified | 30 °C |

| Mode | Isocratic | Isocratic |

UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures. This results in significantly faster analysis times, greater resolution, and improved sensitivity.

The definitive identification of (+)-Lariciresinol 9'-p-coumarate from plant extracts was accomplished by analyzing the purified fractions using ultra-pressure liquid chromatography coupled with mass spectrometry (UPLC-MS). This powerful combination allows for precise separation by UPLC and subsequent mass determination by MS, confirming the compound's identity. UPLC methods have also been developed for the rapid analysis of related phenolic compounds like p-coumaric acid. researchgate.net

Table 2: Example of UPLC Conditions for Analysis of p-Coumaric Acid

| Parameter | UPLC Method for p-Coumaric Acid researchgate.net |

|---|---|

| Column | Halo-C18 |

| Mobile Phase | Step gradient of Acetonitrile and 0.1% Phosphoric Acid (H3PO4) |

| Run Time | 8 minutes |

| Detector | Diode-Array Detector (DAD) |

Spectroscopic and Spectrometric Characterization Approaches

The structural elucidation of this compound relies on a synergistic application of sophisticated analytical methods. High-performance liquid chromatography (HPLC) is often utilized for the initial isolation and purification of the compound from its natural source, such as the bark of Larix species. Following purification, the structural backbone and stereochemistry are pieced together using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining insights into its structural components through fragmentation analysis. In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound, with a molecular formula of C₂₉H₃₀O₈, the expected molecular weight is approximately 506.5 g/mol .

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. While specific MS/MS fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of its constituent parts: the lariciresinol core and the p-coumarate moiety.

The fragmentation of the p-coumaroyl group is well-documented and typically involves the loss of the p-coumaric acid residue (164 Da) or characteristic fragments thereof. For instance, the cleavage of the ester bond would result in a prominent ion corresponding to the lariciresinol fragment and an ion at m/z 147, which is a characteristic fragment of p-coumaric acid resulting from the loss of a water molecule. Further fragmentation of the lariciresinol portion would then proceed according to the established fragmentation pathways for lignans, often involving cleavages of the tetrahydrofuran (B95107) ring and the bonds connecting the aromatic rings.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Corresponding Neutral Loss | Structural Origin of Fragment |

| [M+H]⁺ 507.2 | 343.1 | C₉H₈O₃ (p-coumaric acid) | Lariciresinol moiety |

| [M+H]⁺ 507.2 | 165.1 | C₁₉H₂₂O₅ (Lariciresinol moiety) | p-Coumaroyl moiety |

| [M+H]⁺ 507.2 | 147.1 | C₁₉H₂₂O₅ + H₂O | Fragment of p-coumaroyl moiety |

This table is based on theoretical fragmentation patterns and may vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, are utilized to assign every proton and carbon signal to its specific position within the molecule.

The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the two guaiacyl rings of the lariciresinol core and the p-substituted phenyl ring of the coumarate group. The protons of the tetrahydrofuran ring and the methylene groups would appear in the aliphatic region of the spectrum. The trans-olefinic protons of the p-coumarate moiety would produce a pair of doublets with a large coupling constant.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 29 carbon atoms in the molecule. The carbonyl carbon of the ester group would resonate at a characteristic downfield shift. The aromatic carbons and the olefinic carbons of the coumarate group would also have predictable chemical shifts.

2D NMR experiments are crucial for confirming the assignments.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling between adjacent protons, helping to trace the proton networks within the guaiacyl and p-coumaroyl moieties, as well as the tetrahydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the different structural fragments, such as linking the p-coumaroyl group to the lariciresinol core via the ester linkage.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (Guaiacyl & p-Coumaroyl) | 6.5 - 7.5 | m |

| Olefinic Protons (p-Coumaroyl) | 6.3 (d), 7.6 (d) | d |

| Methoxy Protons | 3.8 - 3.9 | s |

| Tetrahydrofuran Ring Protons | 2.5 - 4.8 | m |

| Methylene Protons (C7, C9') | 2.6 - 4.5 | m |

This table represents expected chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (Ester) | 167 - 170 |

| Aromatic & Olefinic Carbons | 110 - 160 |

| Tetrahydrofuran Ring Carbons | 40 - 85 |

| Methoxy Carbons | 55 - 57 |

| Methylene Carbons (C7, C9') | 30 - 70 |

This table represents expected chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Through the comprehensive analysis of these spectroscopic and spectrometric data, the precise chemical structure, including the relative stereochemistry, of this compound can be definitively established.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Lariciresinol (B1674508) and its Analogues

The total synthesis of lariciresinol, a furofuran lignan (B3055560), requires precise control of stereochemistry at multiple centers. Research has led to the development of stereoselective methods to obtain various stereoisomers of lariciresinol.

One notable approach involves the synthesis of all stereoisomers of lariciresinol to investigate the impact of stereochemistry on its biological activities, such as plant growth inhibition. nih.gov The key steps in these syntheses involve the construction of the benzylic 7-positions through either an S\textsubscript{N}1 or S\textsubscript{N}2 intramolecular etherification. The configurations at the 8- and 8'-positions are typically established from the starting materials. However, for the synthesis of all-cis stereoisomers, a stereoselective hydroboration is employed to set the 8-position configuration. nih.gov This level of control is crucial as the biological activity of lignans (B1203133) is often highly dependent on their stereochemistry. nih.gov For instance, (-)-Lariciresinol (B1260115) and its (7S,8S,8'R)-stereoisomer have been shown to be more potent inhibitors of Italian ryegrass root growth compared to other stereoisomers. nih.gov

Table 1: Key Synthetic Steps in the Stereoselective Synthesis of Lariciresinol Stereoisomers

| Step | Description | Purpose |

| Intramolecular Etherification (S\textsubscript{N}1 or S\textsubscript{N}2) | Formation of the tetrahydrofuran (B95107) ring. | Establishes the configuration at the benzylic 7-positions. |

| Stereoselective Hydroboration | Introduction of a hydroxyl group with specific stereochemistry. | Establishes the 8-position configuration, particularly for all-cis isomers. |

This table is generated based on the general strategies described in the synthesis of lariciresinol stereoisomers.

Synthetic Pathways for p-Coumarate Esters

The most common and direct method for this type of transformation is the Fischer-Speier esterification . This reaction involves heating a carboxylic acid (p-coumaric acid) and an alcohol (lariciresinol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.

Given the presence of multiple hydroxyl groups in lariciresinol (both phenolic and primary), a key challenge in the direct esterification would be achieving selectivity for the desired 9'-hydroxyl group. Protection of the other hydroxyl groups may be necessary to ensure the p-coumarate moiety is introduced at the correct position.

An example of a successful synthesis of a p-coumarate ester with a complex alcohol is the synthesis of phenethyl p-coumarate. In this synthesis, p-coumaric acid is first acetylated to protect the phenolic hydroxyl group. The carboxylic acid is then activated by conversion to its acid chloride. This is followed by esterification with phenethyl alcohol and subsequent deacetylation to yield the final product. A similar strategy could be envisioned for the synthesis of Lariciresinol p-coumarate.

Table 2: General Conditions for Fischer-Speier Esterification

| Parameter | Typical Conditions |

| Reactants | Carboxylic Acid, Alcohol |

| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) |

| Temperature | 60-110 °C |

| Reaction Time | 1-10 hours |

| Water Removal | Azeotropic distillation (e.g., with toluene) or use of a drying agent. |

This table provides a general overview of the Fischer-Speier esterification conditions.

Chemical Modification and Derivatization for Structure-Activity Relationship Studies

While specific structure-activity relationship (SAR) studies on this compound itself are not extensively documented, research on the derivatization of its constituent parts, lariciresinol and p-coumaric acid, provides valuable insights into how chemical modifications can influence biological activity.

A study on the derivatization of (-)-lariciresinol involved the synthesis of 55 derivatives to examine their plant growth regulatory activity. acs.org Modifications were made at the 9-position and on the aryl groups at the 7- and 7'-positions. The findings indicated that derivatives with hydrophobic and smaller groups at the 9-position exhibited higher activity. Furthermore, the presence of 4- and 4'-hydroxyl groups and small hydrophobic groups at the 3- and 3'-positions of the phenyl rings were important for enhanced activity. This suggests that modifications to the lariciresinol backbone of this compound could significantly impact its biological profile.

On the other hand, studies on the esterification of p-coumaric acid have shown that converting the carboxylic acid to an ester can enhance its biological effects. For example, the esterification of p-coumaric acid has been shown to improve its ability to control the proliferation of melanoma cells. nih.gov This enhancement is often attributed to increased lipophilicity, which can improve cell membrane permeability.

Therefore, while direct SAR studies on this compound are lacking, the existing literature on its components suggests that derivatization of either the lariciresinol core (e.g., at the remaining hydroxyl groups or aromatic rings) or modification of the p-coumarate moiety could be fruitful avenues for future research to modulate its biological activity. Chemical derivatization strategies for complex natural products like triterpenoids, which share some structural features with lignans, often involve targeting hydroxyl groups with reagents like acid chlorides, isocyanates, or sulfonic esters to enhance analytical detection or modify bioactivity. nih.gov A similar approach could be adopted for this compound.

Mechanistic Investigations of Biological Activities

Antioxidant Mechanisms

The antioxidant capacity of Lariciresinol (B1674508) p-coumarate is a key aspect of its biological profile. The mechanisms are multifaceted, involving direct interaction with reactive oxygen species (ROS) and the modulation of endogenous antioxidant systems. The lariciresinol component, in particular, has been studied for its potent antioxidative effects. targetmol.comnih.gov

The direct antioxidant potential of the lariciresinol moiety has been demonstrated through its ability to scavenge various free radicals. This activity is crucial for mitigating oxidative stress, which is implicated in numerous pathological conditions. Studies have shown that (+)-lariciresinol effectively scavenges stable organic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation from 2,2'-azinobis-(3-ethylbenzothiazoline)-6-sulfonic acid (ABTS). The scavenging activity is dose-dependent, indicating a direct chemical interaction.

The compound's ability to quench radicals through different assays suggests it can act via multiple mechanisms, including single electron transfer (SET) and hydrogen atom transfer (HAT). Furthermore, the lariciresinol portion has been shown to strongly inhibit the generation of highly reactive hydroxyl radicals in the Fenton reaction and to scavenge superoxide radicals. This broad-spectrum radical scavenging capability highlights its role as a direct antioxidant.

| Radical Type | Assay Method | Observed Effect |

|---|---|---|

| DPPH• | DPPH Assay | Dose-dependent scavenging |

| ABTS•+ | ABTS Assay | Dose-dependent reduction |

| Superoxide (O2•−) | PMS-NADH System | Dose-dependent scavenging |

| Hydroxyl (•OH) | Fenton Reaction | Strong, concentration-dependent inhibition |

Beyond direct scavenging, the lariciresinol component contributes to antioxidant defense by upregulating the expression and activity of endogenous antioxidant enzymes. This indirect antioxidant mechanism provides sustained protection against oxidative stress.

A critical pathway in the cellular antioxidant response is mediated by the transcription factor Nuclear factor-erythroid-2-related factor-2 (Nrf2). Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like (+)-lariciresinol, Nrf2 is released from Keap1 and translocates to the nucleus.

Research has shown that (+)-lariciresinol treatment increases both the transcriptional and translational activities of Nrf2. targetmol.comnih.govresearchgate.net Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1). targetmol.comresearchgate.net The induction of HO-1 is a key protective mechanism against oxidative damage. Further investigation has revealed that this activation of the Nrf2 pathway by (+)-lariciresinol involves the p38 mitogen-activated protein kinase (MAPK) signaling pathway. targetmol.comnih.govresearchgate.net Inhibition of p38 has been shown to suppress the lariciresinol-induced activation of Nrf2 and subsequent HO-1 expression, confirming the role of this signaling cascade. targetmol.comnih.govresearchgate.net

In addition to HO-1, the lariciresinol moiety also enhances the expression of primary antioxidant enzymes. Studies in murine macrophage cells demonstrated that treatment with (+)-lariciresinol led to markedly higher transcriptional and translational levels of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). nih.govmdpi.com These enzymes form the first line of defense against ROS. SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. By boosting the levels of these crucial enzymes, the compound strengthens the cell's intrinsic capacity to neutralize harmful oxidants.

| Enzyme | Function | Effect of (+)-Lariciresinol |

|---|---|---|

| Superoxide Dismutase (SOD) | Catalyzes dismutation of superoxide into O2 and H2O2 | Increased transcriptional and translational levels |

| Catalase (CAT) | Catalyzes decomposition of H2O2 to H2O and O2 | Increased transcriptional and translational levels |

| Glutathione Peroxidase (GPx) | Catalyzes the reduction of H2O2 and lipid hydroperoxides | Increased transcriptional and translational levels |

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme to produce biliverdin | Increased transcriptional and translational levels via Nrf2 |

The antioxidant activity of phenolic compounds like Lariciresinol p-coumarate is fundamentally linked to their chemical structure, specifically the presence of phenolic hydroxyl (-OH) groups attached to aromatic rings. biocrick.com Both the lariciresinol and the p-coumarate portions of the molecule contain these functional groups. The hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. biocrick.commdpi.com The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents it from initiating new oxidation reactions. The number and position of hydroxyl groups on the aromatic ring influence the antioxidant efficiency of the molecule. biocrick.com

Modulation of Cellular Antioxidant Defense Systems

Anti-Inflammatory Signaling Pathways

The anti-inflammatory properties of this compound are attributed in large part to the p-coumarate moiety. p-Coumaric acid is a well-known phenolic compound recognized for its anti-inflammatory effects, which it exerts by modulating key signaling pathways involved in the inflammatory response. nih.govnih.govnih.gov

Inflammation is a complex process often initiated by stimuli like lipopolysaccharide (LPS), which activates immune cells such as macrophages. This activation triggers signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators. nih.gov

Studies on p-coumaric acid have shown that it can significantly inhibit the expression of pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in LPS-stimulated macrophages. The mechanism for this inhibition involves the blockade of the NF-κB and MAPK signaling pathways. p-Coumaric acid has been observed to suppress the phosphorylation of IκB, a critical step that precedes NF-κB activation, and also to inhibit the phosphorylation of ERK1/2, a component of the MAPK pathway. By interfering with these upstream signaling events, the p-coumarate moiety can effectively downregulate the inflammatory cascade.

Inhibition of Pro-Inflammatory Mediator Production

This compound's biological activities are underpinned by its influence on inflammatory pathways, primarily through the action of its constituent parts, lariciresinol and p-coumaric acid. Research into these components reveals a significant capacity to suppress key pro-inflammatory mediators.

p-Coumaric acid (p-CA) has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net The production of nitric oxide (NO), a key inflammatory molecule generated by iNOS, is consequently reduced. mdpi.commdpi.com This inhibitory effect extends to major pro-inflammatory cytokines. Studies demonstrate that p-CA pretreatment can suppress the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) at both the mRNA and protein levels. researchgate.netmdpi.com In rat chondrocytes stimulated with IL-1β, a model for osteoarthritis-related inflammation, p-coumaric acid markedly downregulated inflammatory factors including COX2 and iNOS. nih.gov

The production of chemokines, which are responsible for recruiting immune cells to sites of inflammation, is also affected. For instance, the crosstalk between TNF-α and reactive oxygen species (ROS) can trigger the expression of IL-8 and monocyte chemoattractant protein-1 (MCP-1) in monocytic cells; this process is a target for anti-inflammatory intervention. nih.gov While direct studies on this compound are limited, the known anti-inflammatory properties of its components suggest a strong potential for inhibiting a wide array of these inflammatory signaling molecules. sums.ac.irresearchgate.net

| Mediator | Effect | Observed in Studies on | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibition | p-Coumaric Acid | researchgate.net |

| IL-6 | Inhibition | p-Coumaric Acid | mdpi.com |

| IL-8 | Implicated in inflammatory pathways targeted by similar compounds | General Anti-inflammatory Research | nih.govmdpi.com |

| TNF-α | Inhibition | p-Coumaric Acid | researchgate.netmdpi.com |

| IL-1β | Inhibition | p-Coumaric Acid | researchgate.netmdpi.comnih.gov |

| MCP-1 | Implicated in inflammatory pathways targeted by similar compounds | General Anti-inflammatory Research | nih.gov |

Modulation of Key Transcription Factors

The anti-inflammatory effects of this compound's components are largely mediated through the modulation of critical transcription factors that regulate the expression of pro-inflammatory genes. The most prominent of these are Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

Studies on p-coumaric acid show it effectively blocks NF-κB signaling pathways. researchgate.netnih.gov In LPS-stimulated macrophages, p-CA was found to suppress the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net This inhibition prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby blocking the transcription of target inflammatory genes like iNOS, COX-2, and various cytokines. mdpi.com

Similarly, a related compound, 4-methoxycinnamyl p-coumarate, demonstrated potent anti-inflammatory effects by down-regulating both NF-κB and AP-1 signaling pathways. nih.gov This compound was shown to inactivate NF-κB by reducing IκBα phosphorylation and inhibiting p65 nuclear translocation. nih.gov Furthermore, it significantly decreased the phosphorylation of c-Jun, a primary component of the AP-1 transcription factor. nih.gov The NF-κB and AP-1 pathways often work in concert to orchestrate inflammatory responses, and the ability of p-coumarate derivatives to inhibit these central regulators highlights a key mechanism of their biological activity. nih.gov

Impact on Cellular Adhesion Molecules

Intercellular Adhesion Molecule-1 (ICAM-1) is a critical cell surface glycoprotein that facilitates the recruitment and adhesion of leukocytes to the endothelium at sites of inflammation. nih.gov Its expression is induced by pro-inflammatory cytokines like IL-1 and TNF-α. researchgate.net The binding of leukocyte integrins, such as LFA-1, to ICAM-1 is a crucial step for the firm adhesion and subsequent transmigration of immune cells across the blood vessel wall. nih.gov By inhibiting the production of TNF-α and other inflammatory mediators, the components of this compound can indirectly suppress the upregulation of ICAM-1. This reduction in ICAM-1 expression on endothelial cells would logically lead to decreased leukocyte adhesion, thereby mitigating the inflammatory response.

Anticancer Activity Mechanisms in Cellular Models

Inhibition of Cancer Cell Proliferation and Migration

Lariciresinol and p-coumaric acid have both demonstrated the ability to inhibit the proliferation of various cancer cell lines. Lariciresinol significantly suppresses the viability and proliferation of human hepatocellular carcinoma (HepG2) cells in a dose-dependent manner. nih.gov It has also been shown to decrease cell growth and survival in the SKBr3 breast cancer cell line. modares.ac.irresearchgate.net In animal models, dietary lariciresinol inhibited the growth of hormone-responsive mammary tumors. nih.gov

Similarly, p-coumaric acid and its derivatives have been found to possess antiproliferative effects. Studies have shown that p-CA can inhibit the proliferation and migration of human lung cancer A549 cells and colon adenocarcinoma HT-29 cells. nih.gov Ester derivatives of p-coumaric acid have been shown to reduce the proliferation of murine (B16-F10) and human (SK-MEL-25) melanoma cells by inducing cell cycle arrest. mdpi.com

| Compound Component | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Lariciresinol | HepG2 (Liver Cancer) | Inhibited cell proliferation | nih.govnih.gov |

| Lariciresinol | SKBr3 (Breast Cancer) | Decreased cell growth and proliferation | modares.ac.irresearchgate.net |

| p-Coumaric Acid | A549 (Lung Cancer) | Inhibited proliferation and migration | nih.gov |

| p-Coumaric Acid | HT-29 (Colon Cancer) | Inhibited proliferation and migration | nih.gov |

| p-Coumaric Acid Esters | B16-F10, SK-MEL-25 (Melanoma) | Reduced cell proliferation | mdpi.com |

Induction of Apoptotic Cell Death Pathways

A key mechanism for the anticancer activity of lariciresinol is the induction of apoptosis, or programmed cell death, in tumor cells. sums.ac.ir In HepG2 liver cancer cells, lariciresinol triggers the mitochondrial-mediated apoptosis pathway. nih.govresearchgate.net This involves a decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and a subsequent decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govresearchgate.net This cascade leads to the activation of executioner caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP), culminating in cell death. nih.govresearchgate.net In breast cancer cells (SKBr3), treatment with lariciresinol resulted in a significant increase in apoptosis and the overexpression of pro-apoptotic genes. researchgate.netnih.gov

p-Coumaric acid also exhibits pro-apoptotic effects on several types of cancer cells, contributing to its chemopreventive potential. nih.gov Studies on p-coumarate ester derivatives have confirmed their ability to induce apoptosis in cancer cells. researchgate.net

Modulation of Signaling Pathways (e.g., MAPK Pathway)

The biological activities of this compound's components are linked to the modulation of crucial intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis, and its dysregulation is common in cancer. mdpi.comresearchgate.net

p-Coumaric acid has been shown to attenuate inflammatory responses by inhibiting the MAPK signaling pathway in chondrocytes. nih.gov The anti-inflammatory action of a p-coumarate derivative was also found to be independent of the MAPK pathway in one study, suggesting context-specific mechanisms, but it did suppress phosphorylation of Akt, another important signaling protein. nih.gov Given that the MAPK pathway is deeply involved in both inflammation and cancer, its modulation represents a significant mechanism for the therapeutic effects of these compounds. researchgate.netnih.gov For instance, lariciresinol administration in an in vivo model of breast cancer was found to enhance tumor cell apoptosis and increase the expression of estrogen receptor beta, indicating an influence on hormone-related signaling pathways. nih.gov

Antimicrobial and Antiviral Action

While research specifically detailing the antimicrobial properties of this compound is limited, studies on its core component, (+)-lariciresinol, provide significant insights into its potential antibacterial action. (+)-Lariciresinol has demonstrated considerable inhibitory effects against both Gram-positive (Staphylococcus aureus KCTC1621) and Gram-negative (Escherichia coli O157:H7) foodborne pathogens nih.govresearchgate.net.

The primary mechanism of its bactericidal effect involves the disruption of the plasma membrane nih.gov. This is evidenced by a significant efflux of potassium (K+) ions from bacterial cells upon treatment with (+)-lariciresinol nih.govresearchgate.net. The loss of these essential ions indicates a compromise in the integrity of the cell membrane. Further supporting this mechanism is the observed release of cellular materials that absorb light at a wavelength of 260 nm, such as DNA and RNA, from treated cells nih.govresearchgate.net. This leakage of vital intracellular components leads to irreversible cell damage and death. Scanning electron microscopy has visually confirmed this, showing deteriorated cell wall morphology in bacteria treated with (+)-lariciresinol nih.gov.

The antibacterial potency of (+)-lariciresinol has been quantified through various metrics. It has been shown to produce significant zones of inhibition and has established Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, indicating its ability to both inhibit growth and kill bacteria nih.govresearchgate.net.

| Pathogen | Inhibition Zone (mm) at 250 µg/disk | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus KCTC1621 | 14.9 ± 0.2 | 125 | 125 |

| Escherichia coli O157:H7 | 12.1 ± 0.3 | 250 | 250 |

Data derived from a study on (+)-Lariciresinol. nih.gov

Specific studies investigating the antifungal mechanism of this compound against the plant pathogen Alternaria alternata are not available in current research literature. However, research on lariciresinol has demonstrated potent fungicidal activities against several human pathogenic fungal strains, such as Candida albicans researchgate.net.

Direct evidence for the antiviral efficacy of this compound against influenza viruses is not presently documented. However, studies on related lignans (B1203133) isolated from the roots of Isatis indigotica have shown promising antiviral activities. Specifically, lariciresinol-4-O-β-D-glucopyranoside was reported to display anti-influenza virus activity mdpi.com.

Furthermore, investigations into (-)-lariciresinol (B1260115) have revealed its capacity to inhibit the replication of the Hepatitis B virus (HBV) mdpi.comnih.gov. The mechanism for this anti-HBV activity is the inhibition of viral transcription mdpi.comnih.gov. (-)-Lariciresinol was found to block the production of HBV RNA, which subsequently prevents the synthesis of viral proteins and the formation of new virus particles and DNA mdpi.comnih.gov. This effect may be linked to the regulation of hepatocyte nuclear factor 1α (HNF1α), a host factor involved in viral gene expression nih.gov. These findings suggest that the lariciresinol scaffold is a promising chemical entity for the development of antiviral agents, although its specific efficacy and molecular targets concerning the influenza virus require further investigation.

Enzyme Modulation and Inhibition

(+)-Lariciresinol 9'-p-coumarate has been identified as an inhibitor of Glutathione S-transferase (GST), a key enzyme in detoxification processes in insects and implicated in insecticide resistance . In studies using homogenates from the insecticide-resistant Colorado potato beetle, (+)-lariciresinol 9'-p-coumarate demonstrated inhibitory activity against GST . Its performance was compared with the flavonoid taxifolin and the standard GST inhibitor, diethyl maleate. While taxifolin showed greater activity, the inhibitory action of (+)-lariciresinol 9'-p-coumarate suggests its potential as a new insecticide synergist, a compound that can increase the effectiveness of insecticides by inhibiting resistance-related enzymes .

There is no direct research available on the tyrosinase inhibition activity of the complete this compound molecule. However, the p-coumaric acid moiety of the compound is a well-documented tyrosinase inhibitor mdpi.comresearchgate.netnih.gov. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents that address hyperpigmentation mdpi.commdpi.com.

Esters of p-coumaric acid have been shown to be effective tyrosinase inhibitors researchgate.netnih.gov. For instance, p-coumaric acid ethyl ester (p-CAEE) acts as a noncompetitive inhibitor of tyrosinase nih.govmdpi.com. The mechanism does not involve the chelation of the copper ions present in the enzyme's active site nih.gov. Instead, p-CAEE is believed to induce a conformational change in the catalytic region of tyrosinase. This structural alteration changes the binding forces for the substrate, L-tyrosine, thereby inhibiting the enzyme's activity nih.gov. Kinetic and spectroscopic analyses have confirmed that this inhibition is reversible and leads to a significant change in the secondary structure of the tyrosinase enzyme nih.gov.

| Compound | Inhibition Type | IC50 (µg/mL) | Key Mechanistic Finding |

|---|---|---|---|

| p-Coumaric Acid Ethyl Ester (p-CAEE) | Noncompetitive | 4.89 | Induces conformational change in tyrosinase without chelating copper ions. nih.gov |

| Arbutin (Control) | N/A | 51.54 | Standard tyrosinase inhibitor for comparison. nih.gov |

This data pertains to the p-coumarate moiety, as direct studies on this compound are unavailable.

Interaction with Other Metabolic Enzymes (e.g., Aldo-Keto Reductases, Cruzain)

While direct mechanistic studies on the interaction of this compound with metabolic enzymes such as aldo-keto reductases and cruzain are not currently available in scientific literature, valuable insights can be drawn from research on its constituent moieties: lariciresinol, a lignan (B3055560), and p-coumaric acid derivatives. This section will explore the documented interactions of these related compounds to build a scientifically inferred potential mechanism of action for this compound.

Interaction with Aldo-Keto Reductases

The aldo-keto reductase (AKR) superfamily comprises enzymes that are pivotal in the metabolism of a wide array of substrates, including sugars, steroids, and products of oxidative stress. Notably, aldose reductase (AKR1B1), a member of this family, is a key enzyme in the polyol pathway, which is implicated in diabetic complications.

Research has demonstrated that derivatives of p-coumaric acid, the esterifying group in this compound, exhibit inhibitory activity against aldose reductase. For instance, p-coumaric acid ethyl ester has been identified as a potent inhibitor of this enzyme. Mechanistic studies have revealed that this inhibition is achieved through a noncompetitive mechanism, indicating that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

Molecular docking studies have further elucidated the potential binding interactions between p-coumaric acid derivatives and aldo-keto reductases. These in silico models suggest that the binding is stabilized by a combination of van der Waals forces and hydrophobic interactions involving the phenolic and aliphatic portions of the p-coumarate ligand.

While direct evidence for this compound is absent, the known inhibitory action of its p-coumarate component against aldose reductase suggests a potential for this compound to interact with and possibly inhibit members of the aldo-keto reductase superfamily. The lariciresinol moiety, being a relatively large and complex lignan structure, would likely influence the binding affinity and specificity of the entire molecule.

Table 1: Inhibitory Activity of a p-Coumaric Acid Derivative against Aldose Reductase

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|---|

| p-Coumaric Acid Ethyl Ester | Aldose Reductase | 1.92 | Noncompetitive | 0.94 |

Data derived from studies on p-coumaric acid derivatives.

Interaction with Cruzain

Cruzain is the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. This enzyme is essential for the parasite's survival, replication, and invasion of host cells, making it a prime target for the development of new therapeutic agents.

Studies on p-coumaric acid derivatives have indicated their potential to act as inhibitors of cruzain. Molecular docking simulations have suggested that these compounds can bind to the active site of cruzain. The proposed binding mode involves van der Waals and hydrophobic interactions between the p-coumarate derivative and the enzyme. This interaction is thought to interfere with the normal catalytic function of cruzain, which is crucial for the parasite's life cycle.

Furthermore, research on lignans, the class of compounds to which lariciresinol belongs, has shown promising antitrypanosomal activity. For example, lignans isolated from Piper truncatum have demonstrated activity against T. cruzi. While the specific molecular targets of these lignans were not definitively identified in the study, their efficacy against the parasite suggests that inhibition of essential enzymes like cruzain is a plausible mechanism of action.

Given that this compound possesses both a p-coumarate moiety, which has been computationally predicted to bind to cruzain, and a lignan structure, which is characteristic of compounds with known antitrypanosomal effects, it is plausible that this compound could interact with and inhibit cruzain. The combined structural features may contribute to a significant binding affinity for the enzyme.

Table 2: Predicted Interaction of a p-Coumaric Acid Derivative with Cruzain

| Compound | Target Enzyme | Proposed Interaction Type | Key Interactions |

|---|---|---|---|

| Pentyl p-coumarate | Cruzain | Non-covalent | van der Waals, Hydrophobic |

Data based on molecular docking studies of p-coumaric acid derivatives.

Analytical Quantification Methods in Research Matrices

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the identification and quantification of lignans (B1203133) in complex matrices such as food and biological samples. nih.govnih.gov Its high sensitivity, specificity, and accuracy make it particularly suitable for detecting trace amounts of these compounds. wiley.comresearchgate.net The method allows for the simultaneous analysis of multiple lignans within a short run time, enhancing throughput for large-scale studies. nih.gov

Developing a robust LC-MS/MS method involves optimizing several key stages, including sample extraction, chromatographic separation, and mass spectrometric detection. researchgate.netnih.gov Extraction is a critical first step to isolate lignans from the sample matrix. Techniques often involve enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase from Helix pomatia) to release lignans from their glycosidically bound forms, followed by liquid-liquid or solid-phase extraction. researchgate.netresearchgate.netnih.gov For instance, a study comparing different extraction methods for lignans in espresso coffee found that enzymatic hydrolysis with Clara-Diastase yielded the best recovery rates for lariciresinol (B1674508) (98%). wiley.comresearchgate.net Another approach combined alkaline hydrolysis with methanolic extraction, which increased the yield by up to 81%. researchgate.netnih.gov

Method validation is performed to ensure the reliability of the analytical results. nih.gov This process assesses several parameters, including linearity, precision, accuracy, and sensitivity (limits of detection and quantification). dergipark.org.tr For lignan (B3055560) quantification, methods typically demonstrate excellent linearity with correlation coefficients (R²) greater than 0.99. nih.gov

| Validation Parameter | Description | Typical Acceptance Criteria/Findings |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) > 0.99 nih.gov |

| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. | Recovery rates for lignans are generally satisfactory, often ranging from 73% to 123%. researchgate.netnih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. | Within- and between-run coefficients of variation were reported as 6-21% and 6-33%, respectively, for lignan analysis in foods. nih.gov |

| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | High selectivity is a key advantage of MS/MS, which uses specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for detection. nih.govwiley.com |

LC-MS/MS methods have been successfully applied to quantify lariciresinol and other lignans in a diverse range of materials. In plant-based matrices, researchers have quantified these compounds in espresso coffee, various cereal grains like oats, and different types of wood. nih.govwiley.commdpi.com For example, lariciresinol was detected in all analyzed espresso coffee samples, with concentrations ranging from 5.3 to 27.8 µg/L. wiley.comresearchgate.net In a study optimizing lignan extraction from oats, lariciresinol was quantified at 5.482 µ g/100 g when using 80% methanol (B129727) as the extraction solvent. nih.gov

The technique is also validated for use in non-human biological samples. A validated LC-MS/MS method was developed for the quantification of eight plant lignans, including lariciresinol, in plasma and urine from pigs, demonstrating its utility in animal studies. nih.gov Another study used a modified gas chromatography/mass spectrometry (GC/MS) method to determine lignan metabolites in serum and colon samples of rats fed flaxseed meal. nih.gov

| Research Matrix | Target Analyte(s) | Key Findings/Concentrations | Reference |

|---|---|---|---|

| Espresso Coffee | Lariciresinol, Secoisolariciresinol (B192356), Matairesinol (B191791) | Lariciresinol was found in all samples, ranging from 5.3 to 27.8 µg/L. | wiley.comresearchgate.net |

| Cereal Grains (Oats) | Lariciresinol, Pinoresinol (B1678388), Syringaresinol, etc. | Lariciresinol content was 5.482 µg/100 g using an optimized extraction method. | nih.gov |

| Pig Plasma and Urine | Lariciresinol, Matairesinol, Enterolactone (B190478), etc. | Method successfully quantified lignans in biofluids from pigs. | nih.gov |

| Foods (Broccoli, Bread, Flaxseed, Tea) | Lariciresinol, Secoisolariciresinol, Matairesinol, Pinoresinol | Method was optimized and validated for lignan quantification in various food products. | researchgate.netnih.gov |

| Conifer Wood Extracts | Lignans, Stilbenes, Flavonoids | Silver fir (Abies alba) was identified as a rich source of lignans. | mdpi.comsemanticscholar.org |

To ensure high accuracy and precision, especially in complex matrices, internal standards (IS) are utilized in LC-MS/MS quantification. cerilliant.com These standards, which are structurally similar to the analyte, are added to samples at a known concentration to correct for variations during sample preparation and analysis. cerilliant.com For lignan analysis, stable isotope-labeled (deuterated) analogues are the preferred choice. cerilliant.com For instance, secoisolariciresinol-d8 and matairesinol-d6 have been used as internal standards for the quantification of a panel of lignans that includes lariciresinol. researchgate.netnih.gov

The sensitivity of LC-MS/MS methods is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). These values vary depending on the specific lignan and the complexity of the sample matrix.

| Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Solid Foods | Lariciresinol, Pinoresinol, etc. | 4–10 µg/100 g (dry weight) | Not specified | nih.gov |

| Beverages | Lariciresinol, Pinoresinol, etc. | 0.2–0.4 µg/100 mL | Not specified | nih.gov |

| Cereal Grains | Lariciresinol, Matairesinol, etc. | 0.041–0.877 µg/100 g | 0.123–2.632 µg/100 g | nih.gov |

| Biofluids (Human/Pig) | Lariciresinol and 9 other lignans | Not specified | Quantitation range of 0.024–100 ng/mL | nih.gov |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is another widely used technique for the quantification of phenolic compounds, including lignans and their derivatives like p-coumaric acid. mdpi.commdpi.com While generally less sensitive than MS/MS, HPLC-DAD offers robust and reliable quantification and is more accessible in many laboratories. researchgate.net The DAD detector measures absorbance across a range of UV-Vis wavelengths simultaneously, which aids in peak identification and purity assessment by providing the UV spectrum of the eluting compound. nih.gov

Methods are typically developed using a reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol gradient. mdpi.comnih.gov For example, a validated HPLC-DAD method for p-coumaric acid in wine used a mobile phase of water and acetonitrile with formic acid to control pH, with detection at 305 nm. researchgate.netoeno-one.eu The detection wavelength is chosen based on the absorbance maximum of the target analyte to ensure optimal sensitivity; for many lignans, this is around 280 nm, while for p-coumaric acid, it is often higher, around 310 nm. mdpi.comnih.gov Method validation for HPLC-DAD follows the same principles as for LC-MS/MS, assessing linearity, accuracy, precision, and sensitivity. nih.govmdpi.com

Other Chromatographic and Spectroscopic Techniques for Quantification

Beyond LC-MS/MS and HPLC-DAD, other techniques have been applied to the analysis of lignans, though they may have specific limitations.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolution but typically requires a derivatization step to increase the volatility and thermal stability of polar lignans. researchgate.net Trimethylsilyl ethers are common derivatives used for this purpose. researchgate.net However, the derivatization process adds complexity to sample preparation and may not be suitable for thermally labile compounds. mdpi.com A modified GC/MS assay was successfully developed for determining lignan metabolites in rat serum and colon samples. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique noted for its simplicity, low cost, and ability to analyze multiple samples simultaneously. cimap.res.in A validated HPTLC method using chiral plates was developed for the simultaneous separation and quantification of four isomeric lignans in Phyllanthus species, demonstrating its potential for quantitative analysis in plant extracts. cimap.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, NMR is indispensable in the analysis of novel compounds. It is used to confirm the structure of isolated compounds, such as lignans from plant extracts, which can then be used as certified reference standards for developing and validating quantitative chromatographic methods. mdpi.comsemanticscholar.org

Biotransformation and Pharmacokinetic Studies Non Human Animal Models

In Vitro Metabolic Fate Investigations

There are no specific in vitro metabolic studies published for Lariciresinol (B1674508) p-coumarate. However, based on its chemical structure, which features an ester bond, its metabolic fate can be predicted by examining studies on its individual components and the enzymatic processes that cleave such bonds.

No studies have been identified that specifically investigate the enzymatic hydrolysis of Lariciresinol p-coumarate using enzymes from Helix pomatia. Preparations from Helix pomatia contain a mixture of enzymes, including glucuronidases and sulfatases, and are commonly used to deconjugate metabolites in urine or plasma samples. These preparations are also known to possess esterase activity. Therefore, it is highly probable that incubation with Helix pomatia enzymes would lead to the hydrolysis of the ester bond in this compound, yielding lariciresinol and p-coumaric acid.

Direct investigations into the microsomal and hepatocyte metabolism of this compound are not available in the current scientific literature. It is anticipated that the initial metabolic step in liver microsomes and hepatocytes would be ester hydrolysis, catalyzed by carboxylesterases, which are abundant in these subcellular fractions. Following this cleavage, the resulting lariciresinol and p-coumaric acid would undergo further metabolism.

For instance, studies on other coumarin (B35378) derivatives have shown that liver microsomes can efficiently hydrolyze ester linkages. nih.gov The metabolism of p-coumaric acid has been investigated in perfused rat liver, revealing its influence on hepatic gluconeogenesis. nih.gov Hepatocytes are considered a more complete in vitro model than microsomes as they contain a wider array of phase I and phase II metabolic enzymes and cofactors. researchgate.netnih.gov Therefore, in a hepatocyte model, following the initial hydrolysis, lariciresinol and p-coumaric acid would likely undergo conjugation reactions, such as glucuronidation and sulfation.

Table 1: Predicted In Vitro Metabolic Reactions for this compound

| In Vitro System | Predicted Primary Reaction | Predicted Products |

| Helix pomatia enzymes | Ester Hydrolysis | Lariciresinol, p-Coumaric Acid |

| Liver Microsomes | Ester Hydrolysis, further oxidation | Lariciresinol, p-Coumaric Acid, and their oxidative metabolites |

| Hepatocytes | Ester Hydrolysis, Phase I & II metabolism | Lariciresinol, p-Coumaric Acid, and their glucuronide and sulfate (B86663) conjugates |

This table is predictive and based on the chemical structure of this compound and the known functions of the in vitro systems.

In Vivo Pharmacokinetic Characterization in Animal Models

No in vivo pharmacokinetic studies have been conducted on this compound. The following sections discuss the known pharmacokinetics of its constituent parts, lariciresinol and p-coumaric acid, in animal models to provide an expected ADME profile.

The ADME profile of this compound would likely be complex, involving the absorption of the parent ester, its hydrolysis in the gastrointestinal tract and/or liver, and the subsequent ADME of the resulting lariciresinol and p-coumaric acid.

Absorption: p-Coumaric acid has been shown to be absorbed in the stomach and small intestine of mice. mdpi.com The absorption of lignans (B1203133) like lariciresinol can be influenced by their glycosidic forms, which are often hydrolyzed by gut microbiota before absorption.

Distribution: Following absorption, both p-coumaric acid and lariciresinol would be distributed throughout the body.

Metabolism: As discussed in the in vitro section, the primary metabolic step would be ester hydrolysis. Lariciresinol is known to be metabolized by gut microbiota into enterolignans, such as enterodiol (B191174) and enterolactone (B190478). p-Coumaric acid undergoes conjugation reactions in the liver.

Excretion: Metabolites of both compounds are primarily excreted in the urine and feces.

Rodents, particularly rats and mice, are commonly used models for pharmacokinetic studies of phenolic compounds and lignans due to their well-characterized metabolic systems and practical advantages. nih.govmdpi.com For example, pharmacokinetic studies of p-coumaric acid have been performed in rats to establish its concentration-time profile after administration. Similarly, the metabolism of other coumarins has been compared in mice and rats, highlighting species-specific differences. nih.gov Canine models are used less frequently for such studies but can provide data from a non-rodent species. The relevance of these models lies in their ability to predict human metabolism and pharmacokinetics, although inter-species variations must be considered.

Table 2: Summary of Pharmacokinetic Parameters for p-Coumaric Acid in Rodents

| Parameter | Value (in Rats) | Reference |

| Tmax (ip) | (6.0 ± 0.8) min | |

| Cmax (ip) | (3.5 ± 0.4) mg·L-1 | |

| t1/2β (ip) | (34 ± 3) min | |

| AUC (ip) | (130 ± 14) mg·min·L-1 |

This data is for p-coumaric acid administered intraperitoneally (ip) and provides an indication of its rapid absorption and elimination.

Interconversion with Related Lignans and Conjugates (e.g., Secoisolariciresinol (B192356) to Lariciresinol)

While there is no direct information on the interconversion of this compound, the metabolic pathways of its aglycone, lariciresinol, are well-documented. Lariciresinol is a key intermediate in the biosynthesis of other lignans in plants.

In mammals, including animal models, dietary lignans undergo extensive metabolism by the gut microbiota. For example, pinoresinol (B1678388) can be reduced to lariciresinol, which is then further reduced to secoisolariciresinol. Secoisolariciresinol is a major dietary precursor to the enterolignans, enterodiol and enterolactone, which are formed through the action of intestinal bacteria. Therefore, following the initial hydrolysis of this compound, the released lariciresinol would enter this metabolic cascade, contributing to the body's pool of enterolignans.

Biotechnological Approaches for Enhanced Production

Metabolic Engineering of Lignan (B3055560) Biosynthesis Pathways in Plants

Metabolic engineering offers a powerful tool to augment the production of desired lignans (B1203133), including lariciresinol (B1674508) p-coumarate, by manipulating the expression of key genes within the lignan biosynthetic pathway. nih.gov

Pinoresinol-lariciresinol reductases (PLRs) are pivotal enzymes in the lignan biosynthetic pathway, catalyzing the sequential reduction of pinoresinol (B1678388) to lariciresinol and then to secoisolariciresinol (B192356). nih.gov The expression and stereospecificity of PLRs are critical factors that control the type and amount of lignans produced. nih.gov

Genetic manipulation of PLR genes has been a primary focus for enhancing lignan production. For instance, studies have shown that the expression of PLR genes can be influenced by stress conditions, suggesting a role for these enzymes in plant defense mechanisms. nih.gov The regulation of PLR gene expression is considered a key determinant in fine-tuning lignan synthesis. nih.govnih.gov In flax, for example, the transcription of the LuPLR gene in the seed coat and the subsequent synthesis of the PLR enzyme in mature seeds confirm its direct involvement in the production of secoisolariciresinol diglucoside (SDG). nih.gov

Research has also highlighted the existence of multiple PLRs within a single plant, each with potentially different modes of action and specificities for certain reduction steps or enantiomers. nih.gov This diversity presents opportunities for targeted genetic engineering to favor the production of specific lignans like lariciresinol.

Overexpression and gene silencing are two key strategies employed in the metabolic engineering of lignan biosynthesis. nih.govtandfonline.com Overexpression of genes encoding rate-limiting enzymes can significantly boost the production of downstream metabolites. For example, overexpressing a pinoresinol-lariciresinol reductase (PLR) gene from Forsythia intermedia in transgenic wheat led to a 2.2-fold increase in the accumulation of secoisolariciresinol diglucoside (SDG), a prominent lignan. nih.gov This was achieved by inserting multiple copies of the PLR gene, which resulted in an approximately 17% increase in PLR gene expression. nih.gov Similarly, overexpression of the GmDIR22 gene in soybean has been shown to increase the accumulation of total lignans. frontiersin.org

Conversely, gene silencing, often achieved through RNA interference (RNAi), can be used to down-regulate the expression of genes that divert metabolic flux away from the desired product. tandfonline.com While not directly targeting lariciresinol p-coumarate, studies on related pathways demonstrate the principle. For instance, silencing genes involved in competing pathways can redirect precursors towards lignan biosynthesis. The choice of strategy—overexpression or silencing—depends on the specific enzyme's position and function within the biosynthetic network. tandfonline.com

| Genetic Manipulation Strategy | Target Gene/Enzyme | Effect on Lignan Production | Organism | Reference |

| Overexpression | Forsythia intermedia PLR | 2.2-fold increase in SDG | Wheat | nih.gov |

| Overexpression | GmDIR22 | Increased total lignan accumulation | Soybean | frontiersin.org |

| Gene Silencing (RNAi) | Various lignin-related genes | Can redirect metabolic flux | Various plants | tandfonline.com |

Plant Cell and Hairy Root Culture Systems

Plant cell and hairy root cultures provide controlled environments for the production of secondary metabolites, offering an alternative to whole-plant extraction. nih.govresearchgate.net These in vitro systems allow for the optimization of production under defined conditions and can be scaled up for industrial applications. nih.govnih.gov

Elicitation is a highly effective strategy to enhance the biosynthesis of target metabolites in plant cell cultures. nih.gov Elicitors are compounds that, when introduced in small amounts, trigger defense responses in plant cells, often leading to the increased production of secondary metabolites like lignans. nih.gov

Various biotic and abiotic elicitors have been successfully employed. For example, in cell suspension cultures of Linum nodiflorum, methyl jasmonate (MeJA) and other synthetic elicitors significantly increased the production of 6-methoxypodophyllotoxin, a type of lignan. researchgate.net In Gmelina arborea cell suspension cultures, salicylic (B10762653) acid at a concentration of 250 mg/l stimulated the biosynthesis of several lignan derivatives. indianbotsoc.org